3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride
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Overview
Description
3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of propanamine, featuring a prop-2-yn-1-yloxy group attached to the propan-1-amine backbone. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride typically involves the reaction of propargyl alcohol with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Addition Reactions: The alkyne group in the compound can undergo addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Addition Reactions: Reagents such as hydrogen halides (e.g., HBr) and catalysts like palladium on carbon (Pd/C) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted amines.
Addition Reactions: Products include alkenes and alkynes with different functional groups.
Oxidation and Reduction: Products include alcohols, ketones, and other oxidized or reduced derivatives.
Scientific Research Applications
3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it useful in bioconjugation and labeling studies. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(propan-2-yloxy)propan-1-amine hydrochloride: Similar structure but with a propan-2-yloxy group instead of a prop-2-yn-1-yloxy group.
1,3-bis(prop-2-yn-1-yloxy)propan-2-amine hydrochloride: Contains two prop-2-yn-1-yloxy groups attached to the propan-2-amine backbone.
Uniqueness
3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride is unique due to the presence of both an alkyne and an amine group, allowing it to participate in a wide range of chemical reactions. Its ability to undergo click chemistry reactions makes it particularly valuable in bioconjugation and labeling applications .
Properties
CAS No. |
1342261-72-6 |
---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
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